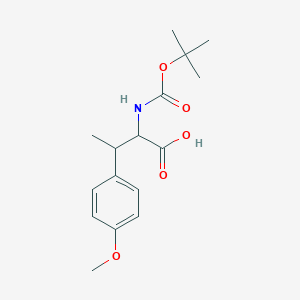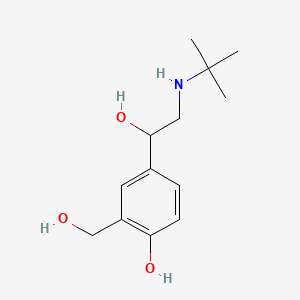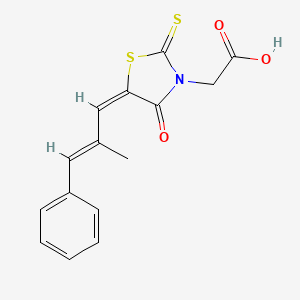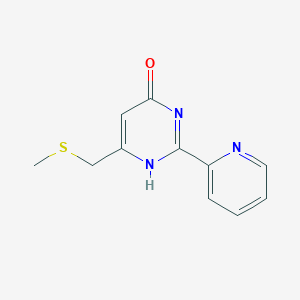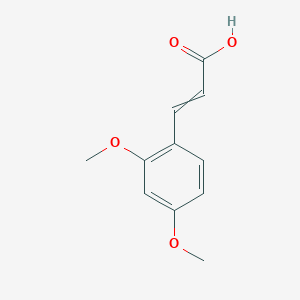![molecular formula C10H7N3O B7772604 1,9-dihydropyrimido[4,5-b]indol-4-one](/img/structure/B7772604.png)
1,9-dihydropyrimido[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” involves several steps, including the use of specific reagents and catalysts. The synthetic route typically begins with the preparation of intermediate compounds, followed by a series of chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and achieve the required specifications for the compound.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation and yield.
Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.
Scientific Research Applications
The compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its mechanism of action are studied using various biochemical and biophysical techniques to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: The compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups and structural motifs.
Uniqueness: The uniqueness of the compound with the identifier “this compound” lies in its specific structural features and the resulting properties. These unique characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,9-dihydropyrimido[4,5-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h1-5H,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLOYSHAQVDDDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC=NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
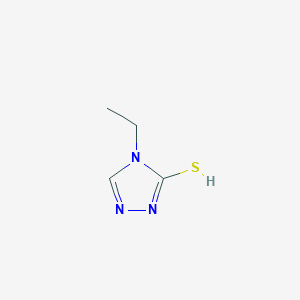
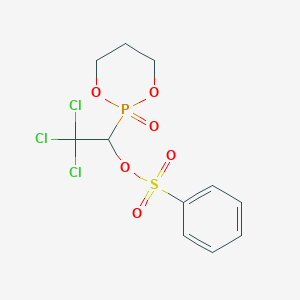
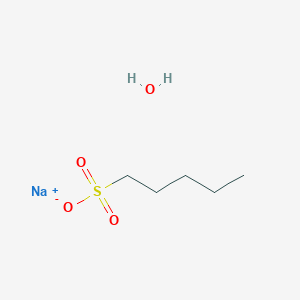
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B7772559.png)
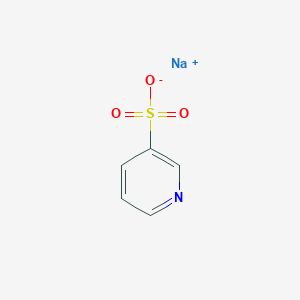
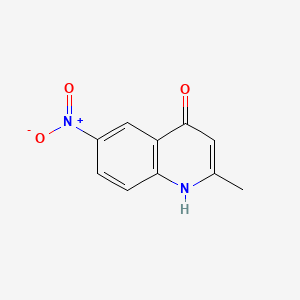
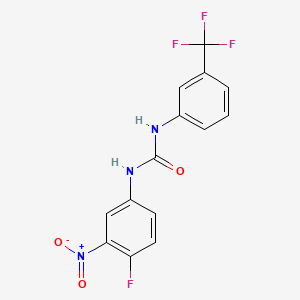
![L-Cysteine, S-[2-(4-pyridinyl)ethyl]-](/img/structure/B7772573.png)
